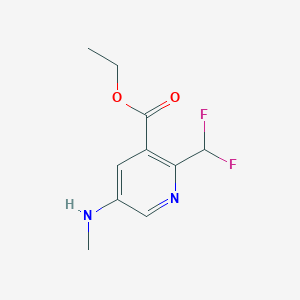

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate

Description

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate (CAS 13452-70-5) is a fluorinated nicotinic acid derivative with the molecular formula C₁₀H₁₂F₂N₂O₂ and a molecular weight of 242.21 g/mol. The compound features a difluoromethyl group at position 2 and a methylamino group at position 5 of the pyridine ring, with an ethyl ester at the carboxylate position. Its structural uniqueness lies in the combination of fluorine-based electron-withdrawing groups and a hydrogen-bond-donating methylamino moiety, which may enhance binding interactions in pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C10H12F2N2O2 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

ethyl 2-(difluoromethyl)-5-(methylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H12F2N2O2/c1-3-16-10(15)7-4-6(13-2)5-14-8(7)9(11)12/h4-5,9,13H,3H2,1-2H3 |

InChI Key |

CRCROIYFZXJPTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)NC)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of difluoromethylating agents and appropriate solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s biological activity is studied for potential use in drug discovery and development.

Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The compound is differentiated from analogs by its substitution pattern. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Hydrogen Bonding: The methylamino (NHCH₃) group at position 5 provides hydrogen-bonding capacity, which is absent in analogs with ester, halogen, or cyano substituents.

Physicochemical Properties

- Lipophilicity: The difluoromethyl group (logP ~1.1) increases lipophilicity compared to non-fluorinated analogs but is less lipophilic than trifluoromethyl-containing compounds (logP ~2.3).

- Solubility: The methylamino group enhances water solubility via hydrogen bonding, contrasting with halogenated or cyano-substituted analogs, which are more hydrophobic.

Biological Activity

Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group and a methylamino group attached to a nicotinic acid derivative. This unique structure enhances its chemical stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, which can lead to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Modulation : It can modulate the activity of receptors, influencing signaling pathways critical for cellular responses.

- Cellular Signaling : Interaction with cellular signaling pathways can result in altered gene expression and cell survival rates.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent in preliminary assays.

Case Studies

- Anticancer Activity :

- Neuroprotective Effects :

-

Antimicrobial Activity :

- In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .

Table 1: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.